molecular formula C13H16N2O B5214677 N'-cyclopentylidene-2-phenylacetohydrazide CAS No. 7150-42-7

N'-cyclopentylidene-2-phenylacetohydrazide

Cat. No. B5214677
CAS RN: 7150-42-7
M. Wt: 216.28 g/mol
InChI Key: XNMDXIZIYXTPNS-UHFFFAOYSA-N
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Description

N-cyclopentylidene-2-phenylacetohydrazide, also known as CPPH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CPPH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N'-cyclopentylidene-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells and bacteria. N'-cyclopentylidene-2-phenylacetohydrazide has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for the replication and transcription of DNA. N'-cyclopentylidene-2-phenylacetohydrazide has also been shown to inhibit the activity of bacterial RNA polymerase, which is an enzyme that is essential for the synthesis of RNA in bacteria.
Biochemical and Physiological Effects:
N'-cyclopentylidene-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-tuberculosis, and antibacterial activities. N'-cyclopentylidene-2-phenylacetohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. N'-cyclopentylidene-2-phenylacetohydrazide has also been shown to inhibit the growth and proliferation of Mycobacterium tuberculosis, which is the bacterium responsible for causing tuberculosis.

Advantages and Limitations for Lab Experiments

N'-cyclopentylidene-2-phenylacetohydrazide has several advantages as a chemical compound for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N'-cyclopentylidene-2-phenylacetohydrazide also has some limitations, including its poor solubility in water and organic solvents, which can make it difficult to use in certain experiments. N'-cyclopentylidene-2-phenylacetohydrazide also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of N'-cyclopentylidene-2-phenylacetohydrazide, including the synthesis of new derivatives with improved properties and the investigation of its potential applications in other fields, such as material science and catalysis. The development of new synthetic methods for N'-cyclopentylidene-2-phenylacetohydrazide and its derivatives could also lead to the discovery of new compounds with even more potent biological activities. Additionally, the elucidation of the mechanism of action of N'-cyclopentylidene-2-phenylacetohydrazide could lead to the development of new drugs for the treatment of cancer, tuberculosis, and other diseases.
Conclusion:
In conclusion, N'-cyclopentylidene-2-phenylacetohydrazide is a chemical compound with significant potential in various fields, including medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments, while its anti-cancer, anti-tuberculosis, and antibacterial activities make it a promising candidate for the development of new drugs. The investigation of its mechanism of action and the development of new derivatives with improved properties could lead to the discovery of new compounds with even more potent biological activities.

Synthesis Methods

N'-cyclopentylidene-2-phenylacetohydrazide can be synthesized through various methods, including the reaction of 2-phenylacetic acid with hydrazine hydrate and cyclopentanone under reflux conditions. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclopentanone. N'-cyclopentylidene-2-phenylacetohydrazide can also be synthesized through the reaction of 2-phenylacetic acid with isonicotinic acid hydrazide in the presence of acetic anhydride and pyridine.

Scientific Research Applications

N'-cyclopentylidene-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. N'-cyclopentylidene-2-phenylacetohydrazide has been used as a starting material for the synthesis of various hydrazide derivatives, which have shown promising results in the treatment of cancer, tuberculosis, and other diseases. N'-cyclopentylidene-2-phenylacetohydrazide has also been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis and material science.

properties

IUPAC Name

N-(cyclopentylideneamino)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(10-11-6-2-1-3-7-11)15-14-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMDXIZIYXTPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CC2=CC=CC=C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991946
Record name N-Cyclopentylidene-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n'-Cyclopentylidene-2-phenylacetohydrazide

CAS RN

7150-42-7
Record name Benzeneacetic acid, 2-cyclopentylidenehydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7150-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002693683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclopentylidene-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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